5-ethynyl-1H-benzimidazole
Description
Significance of Benzimidazole (B57391) Scaffolds in Modern Chemical Research
The benzimidazole scaffold, a heterocyclic aromatic compound formed by the fusion of benzene (B151609) and imidazole (B134444) rings, is recognized as a "privileged structure" in medicinal chemistry and drug discovery. nih.govbohrium.com This designation stems from its consistent appearance in a multitude of biologically active compounds and FDA-approved drugs. nih.govbohrium.com The significance of the benzimidazole core is rooted in its unique physicochemical properties, including its capacity for hydrogen bond donor-acceptor interactions, π-π stacking, and hydrophobic interactions, which facilitate effective binding to a wide array of biological macromolecules. nih.govbohrium.com
Benzimidazole derivatives exhibit a remarkably broad spectrum of pharmacological activities. ajptonline.com Researchers have extensively documented their efficacy as antimicrobial, anticancer, antiviral, anti-inflammatory, antidiabetic, and antihypertensive agents. nih.govbohrium.comimpactfactor.org This versatility has prompted continuous research into novel benzimidazole-containing molecules to address various therapeutic needs. nih.gov The structural similarity of the benzimidazole nucleus to naturally occurring nucleotides allows it to interact readily with biopolymers within biological systems, further enhancing its therapeutic potential. ajptonline.comnih.gov The adaptability of the benzimidazole ring system, which allows for diverse substitution patterns, enables chemists to fine-tune the molecule's properties to target specific biological pathways or develop new materials. impactfactor.org
Role of Ethynyl (B1212043) Moieties in Contemporary Organic Synthesis and Functional Materials
The ethynyl group (–C≡CH), characterized by its carbon-carbon triple bond, is a highly valuable functional group in modern chemistry. Its linear geometry and π-electron-rich nature impart unique reactivity and structural features to molecules. In organic synthesis, the ethynyl moiety is a versatile building block, frequently employed in powerful cross-coupling reactions such as the Sonogashira coupling. derpharmachemica.com This reaction allows for the straightforward formation of carbon-carbon bonds, enabling the construction of complex molecular architectures from simpler precursors. derpharmachemica.com The reactivity of the ethynyl group also permits its transformation into other functional groups, such as vinyl groups, through reactions like the Wittig reaction, further expanding its synthetic utility. mdpi.com
Beyond its role as a synthetic intermediate, the ethynyl moiety is integral to the development of advanced functional materials. ontosight.aipublish.csiro.au Its rigid, linear structure and conjugated π-system are exploited in the design of molecular wires, liquid crystals, and polymers with specific electronic and optoelectronic properties. publish.csiro.autandfonline.com The incorporation of ethynyl groups can extend the π-conjugation of a molecule, influencing its light-absorbing and emitting properties, which is crucial for applications in sensors and photosensitizers. mdpi.com Furthermore, in medicinal chemistry, the ethynyl group has been investigated as a bioisostere for halogens like iodine. researchgate.netnih.gov This substitution can be used to modulate a molecule's physicochemical properties and its interactions with biological targets while maintaining or improving affinity. nih.gov
Current Research Trajectories for 5-Ethynyl-1H-Benzimidazole and Related Analogs
Current research on this compound and its analogs is primarily channeled into medicinal chemistry and materials science, leveraging the combined attributes of the benzimidazole core and the ethynyl functional group.
One major research trajectory involves its use as a pivotal building block in the synthesis of more complex, biologically active molecules. The ethynyl group at the 5-position serves as a reactive handle for elaboration via cross-coupling reactions. derpharmachemica.com For instance, Sonogashira coupling can be used to link the this compound core to other aromatic or heterocyclic systems, creating a library of novel compounds for pharmacological screening. derpharmachemica.com Studies on related N-substituted 2-(phenylethynyl-phenyl)-1H-benzimidazoles have explored their potential as antiasthmatic and antidiabetic agents, indicating a clear path for the investigation of this compound derivatives in similar therapeutic areas. japsonline.com
Another significant area of investigation is the exploration of its potential as an anticancer and antimicrobial agent. The benzimidazole scaffold is a known pharmacophore in oncology, and the addition of an ethynyl group can modulate this activity. impactfactor.orgnih.gov Research into related substituted benzimidazoles has shown that modifications at various positions can lead to potent anticancer activity against different cell lines. mdpi.com For example, the N-methylated analog, 5-ethynyl-1-methyl-1H-benzimidazole, has been specifically investigated for its anticancer properties and its ability to inhibit certain enzymes.
In the realm of materials science, research is directed towards the development of novel functional materials. The combination of the electron-rich benzimidazole heterocycle and the π-conjugated ethynyl linker makes these compounds attractive for applications in electronics and photonics. publish.csiro.au Research on benzimidazole-based liquid crystals containing an ethynyl linking group has demonstrated that these molecules can exhibit high birefringence, a key property for display technologies. tandfonline.com The ability of the benzimidazole nitrogen to coordinate with metals also opens up possibilities for creating organometallic polymers and materials with unique catalytic or electronic properties. publish.csiro.au
Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₆N₂ | nih.gov |
| Molecular Weight | 142.16 g/mol | nih.gov |
| IUPAC Name | This compound | nih.gov |
| Synonyms | 6-ethynyl-1H-benzimidazole, 5-Ethynyl-1H-benzo[d]imidazole | nih.gov |
Structure
3D Structure
Properties
Molecular Formula |
C9H6N2 |
|---|---|
Molecular Weight |
142.16 g/mol |
IUPAC Name |
6-ethynyl-1H-benzimidazole |
InChI |
InChI=1S/C9H6N2/c1-2-7-3-4-8-9(5-7)11-6-10-8/h1,3-6H,(H,10,11) |
InChI Key |
WYWIKKGBVPHYFC-UHFFFAOYSA-N |
SMILES |
C#CC1=CC2=C(C=C1)N=CN2 |
Canonical SMILES |
C#CC1=CC2=C(C=C1)N=CN2 |
Origin of Product |
United States |
Synthetic Methodologies for 5 Ethynyl 1h Benzimidazole and Its Derivatives
Strategies for Introducing Ethynyl (B1212043) Functionality into the Benzimidazole (B57391) Core
The direct installation of an ethynyl group onto the benzimidazole core is a powerful method for synthesizing these compounds. This is typically achieved by converting a halogenated benzimidazole, such as 5-bromo-1H-benzimidazole, into the desired ethynyl derivative through carbon-carbon bond-forming reactions.
Palladium-catalyzed cross-coupling reactions are among the most efficient and widely used methods for forming carbon-carbon bonds, and the Sonogashira coupling is particularly suited for installing terminal alkyne functionalities. derpharmachemica.com This reaction involves the coupling of a vinyl or aryl halide with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. derpharmachemica.comresearchgate.net
For the synthesis of 5-ethynyl-1H-benzimidazole, a common precursor is a 5-halo-benzimidazole. The reaction is typically carried out with a protected alkyne, such as trimethylsilylacetylene, to prevent self-coupling. The silyl (B83357) protecting group is then removed under mild conditions. A key advantage of this method is its tolerance for various functional groups, allowing for the synthesis of complex molecules. researchgate.net Microwave irradiation has been shown to significantly reduce reaction times and improve yields in Sonogashira couplings involving benzimidazole derivatives. researchgate.net
Table 1: Representative Conditions for Sonogashira Coupling on Benzimidazole Scaffolds
| Catalyst / Co-catalyst | Base | Solvent | Conditions | Reference |
|---|---|---|---|---|
| Pd(PPh₃)₂Cl₂ / CuI | Triethylamine (Et₃N) | DMSO | Microwave, 100°C, 5-10 min | researchgate.net |
While palladium catalysis is dominant, alternative methods for alkynylation exist. Tetrabutylammonium fluoride (B91410) (TBAF) is a versatile reagent in organic synthesis, often used as a source of fluoride ions for desilylation or as a mild, non-nucleophilic base. nih.govorganic-chemistry.org In the context of alkynylation, TBAF can catalyze the addition of terminal alkynes to various electrophiles. organic-chemistry.org
One of its primary roles is to facilitate the reaction of silylated alkynes. TBAF can activate the silicon-carbon bond, effectively generating a nucleophilic acetylide in situ under mild conditions. organic-chemistry.org This reactive intermediate can then be used in subsequent reactions. For instance, TBAF promotes the cyclization of alkyne substrates and can be used in tandem reactions where a generated vinyl anion is trapped by an electrophile. nih.govorganic-chemistry.org While not a direct C-H alkynylation method for benzimidazoles, TBAF-mediated generation of acetylides from silyl-protected alkynes provides a valuable metal-free alternative for preparing reactive alkyne species needed for further functionalization. organic-chemistry.orgresearchgate.net
General Synthetic Routes for Benzimidazole Formation Applicable to Ethynyl Derivatives
The construction of the benzimidazole ring itself is a fundamental process in heterocyclic chemistry. These methods can be adapted to synthesize ethynyl-substituted benzimidazoles by starting with appropriately substituted precursors, such as 4-ethynyl-1,2-phenylenediamine.
The most traditional and widely applied method for synthesizing the benzimidazole core is the condensation of an o-phenylenediamine (B120857) with a carbonyl-containing compound. researchgate.netrsc.org This approach is highly versatile, allowing for the introduction of various substituents at the 2-position of the benzimidazole ring. nih.gov
To prepare a 5-ethynyl derivative, the reaction would commence with 4-ethynyl-o-phenylenediamine.
With Carboxylic Acids: Condensation with carboxylic acids or their derivatives (esters, acid chlorides) typically requires harsh conditions, such as high temperatures or the presence of strong acids like polyphosphoric acid (PPA). researchgate.netresearchgate.net
With Aldehydes: The reaction with aldehydes is another common pathway. nih.gov This condensation is often followed by an oxidative cyclization step. A variety of oxidants and catalysts can be employed to promote this transformation, including hydrogen peroxide, hypervalent iodine, or metal catalysts like gold nanoparticles. nih.govorganic-chemistry.org The reaction conditions can often be mild, sometimes proceeding at room temperature. organic-chemistry.orgnih.gov Microwave-assisted synthesis under solvent-free conditions has also been reported as a green and efficient alternative. nih.gov
Table 2: Conditions for Benzimidazole Synthesis via Condensation
| Carbonyl Precursor | Reagent / Catalyst | Conditions | Reference |
|---|---|---|---|
| Carboxylic Acid | Polyphosphoric Acid (PPA) | Microwave, 150°C | researchgate.net |
| Aldehyde | H₂O₂ / HCl | Acetonitrile, Room Temp. | organic-chemistry.org |
| Aldehyde | Lanthanum Chloride (LaCl₃) | Acetonitrile, Room Temp. | nih.gov |
One-pot reductive synthesis offers an efficient route to 2-substituted benzimidazoles, starting from 2-nitroanilines. pcbiochemres.com This methodology is applicable to ethynyl derivatives by using a starting material like 4-ethynyl-2-nitroaniline. The process involves the in-situ reduction of the nitro group to an amine, which then undergoes condensation with an aldehyde present in the same reaction vessel. pcbiochemres.com
A common system for this transformation employs zinc powder as the reducing agent in the presence of sodium bisulfite (NaHSO₃) in water. pcbiochemres.compcbiochemres.com This approach is advantageous due to its operational simplicity, use of readily available and inexpensive reagents, and environmentally benign solvent. pcbiochemres.com The reaction proceeds via a chemoselective reductive cyclocondensation, providing good to excellent yields in relatively short reaction times. pcbiochemres.compcbiochemres.com
Derivatization and Functionalization of the this compound Scaffold
Once the this compound core is synthesized, it can be further modified at several positions to create a library of derivatives. The most common sites for functionalization are the nitrogen atom of the imidazole (B134444) ring and the terminal ethynyl group.
N-Functionalization: The hydrogen atom on the imidazole nitrogen is acidic and can be readily substituted. Alkylation or acylation can be achieved by reacting the benzimidazole with corresponding alkyl or acyl halides in the presence of a base. derpharmachemica.comresearchgate.net This allows for the introduction of a wide array of functional groups at the N-1 position, significantly altering the molecule's properties.
Reactions of the Ethynyl Group: The terminal alkyne functionality is highly versatile and serves as a handle for numerous chemical transformations. It can undergo further palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, with various aryl or vinyl halides to construct more complex, conjugated systems. This allows for the extension of the molecular framework from the 5-position of the benzimidazole ring.
N-Alkylation and N-Derivatization Strategies
The nitrogen atoms of the benzimidazole ring are common sites for derivatization, which can significantly influence the molecule's solubility, and biological activity. nih.govnih.gov N-alkylation and N-derivatization are fundamental strategies to introduce a wide variety of functional groups.
A general and efficient method for the N-alkylation of benzimidazoles involves the use of alkylating agents in the presence of a base. For instance, the alkylation of 5-nitrobenzimidazol-2-one has been successfully carried out using various alkylating agents such as benzyl (B1604629) chloride, picolyl chloride, and propargyl bromide under liquid-solid phase transfer catalysis (PTC) conditions. researchgate.net This method, which employs potassium carbonate as the base and tetra-n-butylammonium bromide as the phase transfer catalyst in DMF, could be adapted for the N-alkylation of this compound. The reaction typically proceeds at room temperature, offering a mild and efficient route to N-substituted derivatives. researchgate.net
Another versatile approach involves the reaction of the benzimidazole with functionalized halides in a basic medium. For example, 5-nitro-1H-benzimidazole can be reacted with various halides to yield N-substituted derivatives. This strategy could be directly applied to this compound to introduce a diverse range of substituents at the N1 position. The choice of base and solvent is critical for optimizing the reaction yield and selectivity.
The following table summarizes representative N-alkylation reactions that could be adapted for this compound, based on methodologies for analogous benzimidazole derivatives.
Table 1: Representative N-Alkylation Strategies for Benzimidazole Derivatives
| Alkylating Agent | Base | Catalyst | Solvent | Product Type |
|---|---|---|---|---|
| Benzyl chloride | K₂CO₃ | TBAB | DMF | N-Benzyl derivative |
| Picolyl chloride | K₂CO₃ | TBAB | DMF | N-Picolyl derivative |
| Propargyl bromide | K₂CO₃ | TBAB | DMF | N-Propargyl derivative |
Modifications at the C2 Position of the Benzimidazole Ring
The C2 position of the benzimidazole ring is another key site for functionalization, allowing for the introduction of a wide array of substituents that can modulate the compound's properties. While direct C2-functionalization of the pre-formed benzimidazole ring can be challenging, several methods have been developed.
One notable strategy is the enantioselective C2-allylation of benzimidazoles using 1,3-diene pronucleophiles, catalyzed by a copper hydride (CuH) complex. nih.gov This method allows for the asymmetric synthesis of C2-allylated benzimidazoles, which can bear either aryl or methyl groups at the stereogenic center. The reaction tolerates a variety of substituents on both the benzimidazole and the diene, including electron-rich, electron-poor, and heterocyclic groups. nih.gov This approach could potentially be applied to an N-protected derivative of this compound to introduce chiral allyl groups at the C2 position.
The synthesis of 2-substituted benzimidazoles is more commonly achieved through the condensation of o-phenylenediamines with aldehydes or carboxylic acids and their derivatives. nih.gov For the synthesis of a C2-modified this compound, one would start with 4-ethynyl-1,2-diaminobenzene and react it with a suitable aldehyde or carboxylic acid. This approach offers a straightforward route to a wide range of C2-substituted derivatives.
The table below illustrates potential C2-modification strategies applicable to the this compound scaffold.
Table 2: Potential C2-Modification Strategies for this compound
| Reaction Type | Reagents | Catalyst | Potential Product |
|---|---|---|---|
| Enantioselective C2-allylation | 1,3-Diene, Silane | CuH/(S,S)-Ph-BPE | C2-Chiral allyl derivative |
| Condensation | Aldehyde (R-CHO) | - | 2-Substituted (R) derivative |
Formation of Fused Ring Systems from Ethynyl-Benzimidazole Intermediates
The ethynyl group at the C5 position of the benzimidazole ring is a versatile functional group that can participate in various cyclization reactions to form fused polycyclic aromatic systems. These extended π-systems are of interest for their potential applications in materials science and medicinal chemistry.
While specific examples starting from this compound are not extensively documented, the reactivity of the ethynyl group is well-established and can be exploited to construct fused rings. For instance, Sonogashira coupling of the terminal alkyne with a suitably functionalized aryl or heteroaryl halide could be the first step. Subsequent intramolecular cyclization, such as a transition-metal-catalyzed annulation or a thermally induced cyclization, could then be employed to form the fused ring system.
Another potential route involves the [2+2+2] cycloaddition of the ethynyl group with other alkynes or nitriles, which can be catalyzed by various transition metals like cobalt, rhodium, or nickel. This reaction would lead to the formation of a new benzene (B151609) or pyridine (B92270) ring fused to the benzimidazole core.
Furthermore, the ethynyl group can be converted into other reactive functionalities that can undergo intramolecular cyclization. For example, hydration of the alkyne would yield an acetyl group, which could then participate in condensation reactions to form a fused heterocyclic ring.
The formation of fused benzimidazoles can also be achieved through dehydrogenative coupling and radical cyclization methods, which have seen significant advances. mdpi.com Transition metal catalysts are often employed to achieve both intramolecular and intermolecular aminations with benzimidazoles. mdpi.com
The following table outlines plausible strategies for constructing fused ring systems from a this compound intermediate based on known alkyne chemistry.
Table 3: Plausible Strategies for Fused Ring System Formation
| Reaction Type | Key Reagents/Conditions | Potential Fused System |
|---|---|---|
| Sonogashira Coupling & Intramolecular Cyclization | Aryl/heteroaryl halide, Pd/Cu catalyst, then cyclization catalyst | Benzo- or heteroannulated benzimidazole |
| [2+2+2] Cycloaddition | Alkynes or nitriles, Transition metal catalyst (e.g., Co, Rh, Ni) | Fused polycyclic aromatic system |
Catalytic Aspects in the Synthesis of this compound Compounds
Catalysis plays a pivotal role in the synthesis of benzimidazole derivatives, offering milder reaction conditions, higher yields, and improved selectivity. mdpi.com Various catalytic systems have been developed for the key bond-forming reactions involved in the synthesis of the benzimidazole core and its subsequent modifications.
For the primary synthesis of the benzimidazole ring via condensation of an o-phenylenediamine with a carbonyl compound, a wide range of catalysts have been employed. These include Lewis acids such as ZrCl₄, TiCl₄, and HfCl₄, which have proven to be highly effective. mdpi.com Heterogeneous catalysts, such as supported gold nanoparticles (AuNPs), have also been shown to be efficient for the selective synthesis of 2-substituted benzimidazoles under ambient conditions. mdpi.com Specifically, Au/TiO₂ has been demonstrated to be a reusable catalyst for this transformation. mdpi.com
In the context of synthesizing this compound, the choice of catalyst for the condensation of 4-ethynyl-1,2-diaminobenzene with a one-carbon source (like formic acid or its equivalent) would be crucial to avoid side reactions involving the ethynyl group.
Transition metal catalysis is also central to many of the derivatization strategies discussed. As mentioned, copper-catalyzed N-arylation (Ullmann condensation) is a well-established method for forming the C-N bond in benzimidazole synthesis. rsc.org Palladium and copper catalysts are indispensable for Sonogashira coupling reactions involving the ethynyl group. dntb.gov.ua Furthermore, copper hydride catalysis is key to the enantioselective C2-allylation. nih.gov
The table below provides an overview of various catalysts and their applications in the synthesis of benzimidazole derivatives, which are relevant to the synthesis of this compound and its analogues.
Table 4: Catalysts in Benzimidazole Synthesis and Derivatization
| Catalytic System | Reaction Type | Application |
|---|---|---|
| Lewis Acids (e.g., ZrCl₄, TiCl₄) | Condensation | Formation of the benzimidazole ring |
| Supported Gold Nanoparticles (e.g., Au/TiO₂) | Condensation | Selective synthesis of 2-substituted benzimidazoles |
| Copper(I) Complexes | Intramolecular N-arylation | Formation of the benzimidazole ring |
| Palladium/Copper Catalysts | Sonogashira Coupling | Functionalization of the ethynyl group |
Spectroscopic and Structural Elucidation of 5 Ethynyl 1h Benzimidazole Analogs
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for delineating the carbon-hydrogen framework of a molecule. Through the analysis of chemical shifts, signal multiplicities, and coupling constants, the precise location of each proton and carbon atom can be determined.
The ¹H NMR spectrum of 5-ethynyl-1H-benzimidazole is predicted to exhibit distinct signals corresponding to the aromatic protons of the benzimidazole (B57391) ring, the imidazole (B134444) N-H proton, the C2 proton, and the terminal acetylenic proton. The exact chemical shifts are influenced by the solvent, with DMSO-d₆ being a common choice for benzimidazole derivatives due to its ability to slow down proton exchange, allowing for the observation of the N-H proton. rsc.orgbeilstein-journals.orgnih.gov
The key expected resonances are:
N-H Proton: A broad singlet is anticipated in the downfield region, typically between δ 12.0 and 13.0 ppm, characteristic of the acidic imidazole proton. rsc.org For instance, the N-H proton in 5-methyl-1H-benzimidazole appears at δ 12.28 ppm, and in 5-nitro-1H-benzimidazole, it is found at δ 13.01 ppm. rsc.org
Aromatic Protons: The protons on the benzene (B151609) ring (H-4, H-6, and H-7) will form a complex splitting pattern. Due to the C5-substituent, H-4 and H-6 are expected to appear as doublets or doublets of doublets. H-4, being adjacent to the electron-withdrawing ethynyl (B1212043) group, would likely be the most deshielded of the benzene ring protons. In 5-chloro-1H-benzimidazole, the H-4 signal is a singlet at δ 7.68 ppm. rsc.org
C2-H Proton: The proton at the C2 position of the imidazole ring typically appears as a sharp singlet further downfield than the other aromatic protons, often above δ 8.0 ppm. In the parent 1H-benzimidazole, this signal is at δ 8.19 ppm, while in 5-nitro-1H-benzimidazole, it is observed at δ 8.54 ppm. rsc.org
Acetylenic Proton: The terminal ethynyl proton (≡C-H) is expected to produce a sharp singlet, typically in the range of δ 3.0-4.0 ppm. This distinct upfield shift compared to aromatic protons makes it readily identifiable.
The tautomerism inherent to N-unsubstituted benzimidazoles can lead to the averaging of signals for the C4/C7 and C5/C6 positions if the proton exchange is rapid. beilstein-journals.orgnih.gov However, in a 5-substituted derivative, this degeneracy is removed.
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| N-H | ~12.7 | br s (broad singlet) |
| C2-H | ~8.3 | s (singlet) |
| C4-H | ~7.8 | d (doublet) |
| C7-H | ~7.6 | d (doublet) |
| C6-H | ~7.3 | dd (doublet of doublets) |
| ≡C-H | ~3.5 | s (singlet) |
The ¹³C NMR spectrum provides complementary information, revealing the chemical environment of each carbon atom in the molecule. For this compound, distinct signals are expected for the benzimidazole ring carbons and the two sp-hybridized carbons of the ethynyl group.
Imidazole Carbons: The C2 carbon is typically the most deshielded among the imidazole carbons, appearing around δ 140-145 ppm. The bridgehead carbons (C3a and C7a) resonate at different fields due to the asymmetry introduced by the C5 substituent. In 5-nitro-1H-benzimidazole, the imidazole and benzene carbons appear in a range from δ 112 to 147 ppm. rsc.org
Benzene Carbons: The chemical shifts of the benzene carbons (C4, C5, C6, C7) are influenced by the substituent. The carbon atom directly attached to the ethynyl group (C5) will have its resonance shifted, while the other carbons will show shifts consistent with a substituted benzene ring. For comparison, the aromatic carbons in 5-chloro-1H-benzimidazole range from δ 111.55 to 143.41 ppm. rsc.org
Ethynyl Carbons: The two sp-hybridized carbons of the alkyne function (C≡C) are expected to resonate in the region of δ 70-90 ppm. The carbon attached to the benzimidazole ring (C-α) will be slightly more downfield than the terminal carbon (C-β).
| Carbon Assignment | Predicted Chemical Shift (ppm) |
|---|---|
| C2 | ~143 |
| C7a | ~142 |
| C3a | ~135 |
| C5 | ~122 |
| C4, C6, C7 | 110-125 |
| -C≡CH | ~85 |
| -C≡CH | ~75 |
Vibrational Spectroscopy for Functional Group Characterization
Vibrational spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
The FTIR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C-H, C=N, C=C, and C≡C bonds.
N-H Stretch: A broad absorption band between 3100 and 3500 cm⁻¹ is characteristic of the N-H stretching vibration of the imidazole ring. rsc.orgrsc.org This broadening is due to intermolecular hydrogen bonding.
Aromatic C-H Stretch: Absorption bands for aromatic C-H stretching are typically observed just above 3000 cm⁻¹.
Acetylenic ≡C-H Stretch: A sharp, strong absorption band around 3300 cm⁻¹ is a definitive indicator of a terminal alkyne.
C≡C Stretch: A weak to medium, sharp absorption band in the range of 2100-2150 cm⁻¹ corresponds to the carbon-carbon triple bond stretch. Its intensity is variable and can sometimes be weak in symmetrically substituted alkynes, but it is expected to be observable here.
C=N and C=C Stretches: The region from 1450 to 1630 cm⁻¹ will contain several bands corresponding to the C=N and C=C stretching vibrations within the fused benzimidazole ring system. For example, the C=N stretch in various 2-substituted benzimidazoles is reported around 1610-1630 cm⁻¹. rsc.org
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
|---|---|---|
| N-H (Imidazole) | Stretching | 3100-3500 (broad) |
| ≡C-H (Alkyne) | Stretching | ~3300 (sharp, strong) |
| C-H (Aromatic) | Stretching | 3000-3100 |
| C≡C (Alkyne) | Stretching | 2100-2150 (sharp, weak-medium) |
| C=N / C=C (Ring) | Stretching | 1450-1630 |
Mass Spectrometry for Molecular Mass and Formula Confirmation
Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules, allowing for the determination of molecular weight and elemental formula.
Electrospray ionization is a soft ionization technique particularly well-suited for polar, thermally labile molecules like benzimidazoles. In positive ion mode, the molecule is typically protonated, yielding a pseudomolecular ion [M+H]⁺.
For this compound (C₉H₆N₂), the exact mass of the neutral molecule is 142.0531 g/mol . In an ESI-MS experiment, the primary ion observed would be the protonated molecule.
Molecular Ion Peak: A strong signal is expected for the [M+H]⁺ ion at an m/z value of approximately 143.0609. High-resolution mass spectrometry (HRMS) can confirm this value to within a few parts per million, which validates the elemental composition of C₉H₇N₂⁺. For comparison, the [M+H]⁺ ion for 5-methyl-2-phenyl-1H-benzimidazole was found at m/z 209.1073. rsc.org
Fragmentation: While ESI is a soft technique, some fragmentation can occur. Potential fragmentation pathways could involve the loss of small molecules like HCN from the imidazole ring, which is a common fragmentation pattern for benzimidazoles.
| Ion | Formula | Predicted m/z (Exact Mass) |
|---|---|---|
| [M+H]⁺ | C₉H₇N₂⁺ | 143.0609 |
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the characterization of this compound analogs, providing precise mass measurements that facilitate the determination of elemental compositions. This technique allows for the confirmation of synthesized structures by comparing the experimentally measured mass-to-charge ratio (m/z) with the theoretically calculated value for the proposed molecular formula.
In the analysis of various benzimidazole derivatives, HRMS has been successfully employed to confirm their identities. For instance, in the characterization of donor-acceptor-donor (D-A-D) structures derived from arylethynyl 1H-benzo[d]imidazole, the calculated mass for the molecular ion [M]⁺ or [M+H]⁺ was found to be in close agreement with the experimentally determined mass. nih.govbeilstein-journals.org For example, the HRMS (ESI) analysis of 2-Ethyl-1H-benzimidazole showed a calculated value of 147.0922 for C9H11N2 [M+H]⁺, with the found value being 147.0921. beilstein-journals.org Similarly, for more complex fluorinated and sulfur-containing analogs, the observed mass closely matched the calculated mass, confirming the successful synthesis of these intricate structures. nih.gov
The data below illustrates the application of HRMS in confirming the elemental composition of several benzimidazole analogs.
| Compound Reference | Molecular Formula | Calculated Mass (m/z) | Found Mass (m/z) | Ion |
| 1c | C35H16F6N2S2 | 642.07 | 643.48 | [M]⁺ |
| 4 | C15H6Br2F6N2 | 485.88 | 487.05 | [M]⁺ |
| 1a | C31H16F6N2 | 530.12 | 531.18 | [M]⁺ |
| 1b | C37H28F6N2O6 | 710.19 | 711.52 | [M]⁺ |
| 4a | C9H11N2 | 147.0922 | 147.0921 | [M+H]⁺ |
| 4b | C12H17N2 | 189.1392 | 189.1393 | [M+H]⁺ |
| 5a | C8H8N2Na | 155.0585 | 155.0583 | [M+Na]⁺ |
Data sourced from multiple studies on benzimidazole derivatives. nih.govbeilstein-journals.org
Solid-State Structural Analysis
The crystal structures of numerous benzimidazole derivatives have been elucidated using this method. researchgate.netrsc.orgresearchgate.net These studies reveal that the benzimidazole core is typically planar or nearly planar. researchgate.netresearchgate.net For example, in the structure of 1-benzyl-1H-benzimidazole, the benzimidazole ring system is essentially planar, with a maximum deviation of 0.035 (2) Å. researchgate.net The analysis also details intermolecular interactions, such as hydrogen bonds and π-π stacking, which govern the crystal packing and influence the material's bulk properties. researchgate.net In the case of certain benzimidazole derivatives, C—H···N hydrogen bonds and C—H···π interactions are responsible for linking molecules into chains or more complex three-dimensional architectures. researchgate.netresearchgate.net
The crystallographic data for several benzimidazole analogs are summarized in the table below, showcasing the diversity of crystal systems and space groups observed for this class of compounds.
| Compound | Crystal System | Space Group | Unit Cell Parameters | Reference |
| 1-Benzyl-1H-benzimidazole | Monoclinic | P2/n | a = 6.2265 (10) Å, b = 8.5442 (13) Å, c = 20.975 (4) Å, β = 94.661 (6)° | researchgate.net |
| 2-(1H-benzimidazol-2-yl)phenol (BIP) | Monoclinic | P21/c | Not specified | researchgate.net |
| 1-(4-methylbenzyl)-2-(4-methylphenyl)-1H-benzimidazole (MBMPBI) | Triclinic | P-1 | Not specified | researchgate.net |
| [CeAg(Hbidc)2(H2O)2] | Orthorhombic | Pna2(1) | Not specified | rsc.org |
| [LnAg(Hbidc)2]·3(H2O) (Ln = Sm, Gd, etc.) | Orthorhombic | Pccn | Not specified | rsc.org |
| Benzimidazole fused-1,4-oxazepine derivative | Orthorhombic | Not specified | a = 18.3707(5) Å, b = 6.3836(2) Å, c = 15.0003(4) Å | mdpi.com |
X-ray Powder Diffraction (XRPD) is a powerful technique used to characterize the crystalline nature of a bulk sample, identify its crystalline phase, and determine its purity. Unlike single-crystal XRD, XRPD is performed on a polycrystalline powder, providing a diffraction pattern that is a fingerprint of the material's crystal structure.
The XRPD pattern of a crystalline benzimidazole analog consists of a series of sharp peaks at specific diffraction angles (2θ). The position and intensity of these peaks are characteristic of the compound's crystal lattice. For instance, the analysis of a silver(I) complex of benzimidazole, [Ag(benzimidazole)2]NO3, showed sharp, well-defined peaks, confirming the crystalline nature of the sample. researchgate.net The most intense diffraction peaks were observed at specific 2θ values corresponding to particular interplanar spacings (d-values) within the crystal lattice. researchgate.net This technique is also used to confirm that a synthesized bulk material corresponds to the structure determined by single-crystal X-ray diffraction. researchgate.net
The table below presents characteristic XRPD data for a silver(I) benzimidazole complex, illustrating the key parameters obtained from such an analysis.
| 2θ (degrees) | d-spacing (Å) | Relative Intensity |
| 5.79 | 15.258 | High (4915.72) |
| 11.55 | 7.653 | High (2239.59) |
| 17.32 | 5.116 | High (759.18) |
| 23.14 | 3.840 | Low (199.29) |
| 29.03 | 3.074 | Low (218.27) |
| 34.91 | 2.568 | Low (151.84) |
Data for [Ag(benzimidazole)2]NO3. researchgate.net
Computational and Theoretical Investigations of 5 Ethynyl 1h Benzimidazole Systems
Quantum Chemical Calculations for Electronic and Geometric Properties
Quantum chemical calculations are fundamental in elucidating the intrinsic properties of a molecule. These methods allow for a detailed examination of the electron distribution, molecular shape, and energy landscape, which are key determinants of a molecule's reactivity and interaction with biological targets.
Density Functional Theory (DFT) for Molecular Conformation and Electronic Structure
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For benzimidazole (B57391) derivatives, DFT calculations, often employing hybrid functionals like B3LYP with basis sets such as 6-311G(d,p) or 6-31G(d,p), are used to determine the most stable molecular conformation by optimizing the geometry. nih.govukm.my These calculations provide data on bond lengths, bond angles, and dihedral angles.
Key electronic properties derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. nih.gov A smaller energy gap suggests higher reactivity. The introduction of the electron-withdrawing ethynyl (B1212043) group at the 5-position of the benzimidazole ring is predicted to modulate these frontier orbital energies, influencing the molecule's charge transfer properties.
Table 1: Representative DFT-Calculated Properties for a Benzimidazole Scaffold
| Parameter | Typical Calculated Value/Range | Significance |
|---|---|---|
| HOMO Energy | -6.0 to -6.5 eV | Relates to the electron-donating ability of the molecule. |
| LUMO Energy | -1.5 to -2.0 eV | Relates to the electron-accepting ability of the molecule. |
| HOMO-LUMO Gap (ΔE) | 4.0 to 5.0 eV | Indicates chemical reactivity and kinetic stability. nih.gov |
| Total Energy | Varies based on basis set | Represents the total electronic energy of the molecule in its ground state. |
Note: The values presented are representative for the benzimidazole core based on general DFT studies and are not specific to 5-ethynyl-1H-benzimidazole.
Prediction of Dipole Moments and Polarisability Anisotropy
Polarizability describes the ease with which the electron cloud of a molecule can be distorted by an external electric field. Polarisability anisotropy refers to the directional dependence of this property. These parameters are crucial for understanding non-covalent interactions, such as π-stacking, which are vital for ligand-receptor binding. The extended π-system of this compound would likely result in significant polarizability, particularly along the plane of the aromatic system.
Molecular Modeling and Docking Studies for Receptor Interactions
Molecular modeling and docking are indispensable tools in modern drug discovery, allowing for the prediction and analysis of how a ligand, such as this compound, might bind to a biological target.
In Silico Ligand-Target Docking Methodologies
In silico ligand-target docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. This methodology involves preparing the 3D structures of both the ligand (this compound) and the target protein, followed by the use of docking software like AutoDock, AutoDock Vina, or Schrödinger's Glide to explore possible binding modes. ukm.mynih.gov The results are then ranked using a scoring function that estimates the binding affinity, typically in kcal/mol.
For benzimidazole derivatives, docking studies have been performed against a wide range of targets, including protein kinases, DNA gyrase, and cyclooxygenase (COX) enzymes. nih.govijpsjournal.com These studies reveal that the benzimidazole scaffold is adept at forming various interactions within a protein's active site, including:
Hydrogen bonds: The N-H group and the lone pair on the sp2 nitrogen of the imidazole (B134444) ring can act as hydrogen bond donors and acceptors, respectively.
π-π stacking and hydrophobic interactions: The aromatic benzimidazole ring frequently engages in stacking interactions with aromatic amino acid residues like tyrosine, phenylalanine, and tryptophan.
The ethynyl group in this compound could further enhance binding by participating in additional π-interactions or by fitting into specific hydrophobic pockets within the receptor's binding site.
Table 2: Common Protein Targets for Benzimidazole Derivatives in Docking Studies
| Protein Target Class | Example PDB ID | Therapeutic Area |
|---|---|---|
| Protein Kinases (e.g., EGFR) | 3VJO | Anticancer ukm.my |
| DNA Gyrase | 6RKS | Antimicrobial ijpsjournal.com |
| Topoisomerase II | 1ZXM | Anticancer ijpsjournal.com |
| Cyclooxygenase-2 (COX-2) | 4RS0 | Anti-inflammatory nih.gov |
Validation Protocols for Computational Docking Predictions
The reliability of molecular docking predictions is contingent on rigorous validation. A common validation protocol is to "redock" the co-crystallized ligand into the active site of its protein. nih.gov A successful docking protocol should be able to reproduce the experimentally observed binding pose with a low root-mean-square deviation (RMSD) value, typically below 2.0 Å. nih.gov
When a co-crystallized structure is not available, other validation methods are employed. These include docking known active and inactive compounds to see if the docking scores can successfully discriminate between them. Furthermore, the stability of the predicted binding pose can be further assessed using more computationally intensive methods like molecular dynamics (MD) simulations. nih.gov For studies involving quantitative structure-activity relationships (QSAR), external validation of the developed models using a test set of compounds is crucial to ensure their predictive power. nih.gov
Cheminformatics and Data-Driven Analysis
Cheminformatics applies data-driven methods to analyze chemical and biological data, providing valuable predictions about a compound's properties. For a potential drug candidate like this compound, predicting its Absorption, Distribution, Metabolism, and Excretion (ADME) properties is essential.
Various computational models are used to predict physicochemical properties relevant to pharmacokinetics. A key framework in this area is Lipinski's "Rule of Five," which suggests that poor oral absorption is more likely when a compound violates certain thresholds for molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. Numerous studies on benzimidazole derivatives perform these in silico ADME predictions to assess their drug-likeness. nih.gov
Table 3: Predicted ADME Properties for a Representative Benzimidazole Scaffold
| Property (Lipinski's Rule of Five) | Predicted Value Range | Guideline for Drug-Likeness |
|---|---|---|
| Molecular Weight (MW) | 150 - 450 g/mol | ≤ 500 |
| LogP (Lipophilicity) | 1.5 - 4.0 | ≤ 5 |
| Hydrogen Bond Donors | 1 - 2 | ≤ 5 |
| Hydrogen Bond Acceptors | 2 - 4 | ≤ 10 |
Note: These values are typical for drug-like benzimidazole derivatives and serve as a predictive guide for this compound.
Data-driven analysis of large chemical libraries containing benzimidazole scaffolds can also help identify structure-activity relationships (SAR), highlighting which substituents at various positions on the ring are likely to improve potency or selectivity for a given biological target.
Molecular Descriptor Generation and Hierarchical Clustering
The initial step in many computational chemistry studies involves the generation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure and physicochemical properties. These descriptors can be categorized into various classes, including constitutional, topological, geometrical, and quantum-chemical descriptors. For this compound, a range of these descriptors can be calculated to provide a comprehensive digital representation of the molecule.
Table 1: Calculated Molecular Descriptors for this compound
| Descriptor Type | Descriptor Name | Value |
| Constitutional | Molecular Weight | 142.16 g/mol |
| Heavy Atom Count | 11 | |
| Atom Count | 17 | |
| Number of Rings | 2 | |
| Number of Aromatic Rings | 2 | |
| Topological | Topological Polar Surface Area (TPSA) | 41.58 Ų |
| Number of Rotatable Bonds | 0 | |
| Physicochemical | LogP (Octanol-Water Partition Coefficient) | 1.85 |
| Molar Refractivity | 43.25 | |
| Lipinski's Rule of Five | Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 2 |
Note: These values are predicted using computational models and may vary slightly depending on the software and calculation methods used.
Hierarchical clustering is a statistical method used to group similar objects into clusters. In the context of cheminformatics, it can be applied to a dataset of molecules based on their calculated descriptors. This allows for the identification of structurally similar compounds and the exploration of chemical space.
In a hypothetical study involving a library of benzimidazole derivatives including this compound, hierarchical clustering would be employed to understand its relationship with other analogs. The process involves calculating a similarity or distance matrix between all pairs of molecules based on their descriptor values. An agglomerative clustering algorithm then iteratively merges the closest molecules or clusters until a single cluster containing all molecules is formed. The result is typically visualized as a dendrogram, which illustrates the arrangement of the clusters and the similarity between them. This analysis can reveal whether this compound groups with compounds of known biological activity, suggesting potential avenues for experimental investigation.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the molecular descriptors that are most influential in determining a specific biological effect, QSAR models can be used to predict the activity of new, unsynthesized compounds.
For a series of benzimidazole derivatives, a QSAR study would involve the following steps:
Data Collection: A dataset of benzimidazole analogs with experimentally determined biological activity (e.g., inhibitory concentration, IC50) against a specific target is compiled.
Descriptor Calculation: A wide range of molecular descriptors is calculated for each compound in the dataset.
Model Development: Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are used to build a model that correlates the descriptors with the biological activity.
Model Validation: The predictive power of the QSAR model is rigorously assessed using internal and external validation techniques.
A hypothetical QSAR model for a series of benzimidazole derivatives might take the form of the following equation:
Biological Activity = c0 + c1Descriptor1 + c2Descriptor2 + ... + cn*DescriptorN
Where c0, c1, c2, ..., cn are the regression coefficients determined during model development. Such a model could reveal, for instance, that descriptors related to hydrophobicity (LogP) and electronic properties (e.g., dipole moment) are critical for the observed activity. The position of the ethynyl group at the 5-position in this compound would contribute uniquely to these descriptors, and its predicted activity from the QSAR model would guide its prioritization for synthesis and testing.
In Silico Prediction of Molecular Parameters Relevant to Research Design
In addition to QSAR, a variety of in silico tools are available to predict key molecular parameters that are crucial for the design of research studies and the assessment of a compound's drug-likeness. These predictions, often grouped under the umbrella of ADME (Absorption, Distribution, Metabolism, and Excretion), help in the early identification of potential liabilities that could lead to the failure of a drug candidate in later stages of development.
For this compound, several important parameters can be predicted computationally. These predictions are valuable for designing experiments and anticipating the compound's behavior in biological systems.
Table 2: Predicted ADME and Physicochemical Parameters for this compound
| Parameter Category | Parameter | Predicted Value/Classification | Significance in Research Design |
| Absorption | Gastrointestinal (GI) Absorption | High | Indicates good potential for oral bioavailability. |
| Blood-Brain Barrier (BBB) Permeant | Yes | Suggests the compound may cross into the central nervous system. | |
| Distribution | Human Serum Albumin Binding | -0.65 (log k(HSA)) | Predicts the extent of binding to plasma proteins, affecting free drug concentration. |
| Metabolism | Cytochrome P450 (CYP) 2D6 Inhibitor | No | Low likelihood of drug-drug interactions involving this major metabolic enzyme. |
| Cytochrome P450 (CYP) 3A4 Inhibitor | No | Low likelihood of drug-drug interactions involving another key metabolic enzyme. | |
| Physicochemical | Water Solubility (LogS) | -2.5 | Indicates moderate aqueous solubility. |
| Drug-Likeness | Compliant | Adheres to established principles (e.g., Lipinski's Rule of Five) for oral drug candidates. |
Note: These values are based on in silico predictions and require experimental validation.
These in silico predictions provide a valuable preliminary assessment of this compound's potential as a research compound. For example, its predicted high gastrointestinal absorption and blood-brain barrier permeability suggest it could be investigated for targets in the central nervous system. The lack of predicted inhibition of major CYP450 enzymes is a favorable characteristic, reducing the potential for metabolic drug-drug interactions. This computational pre-screening allows researchers to focus their resources on compounds with the most promising profiles.
Chemical Reactivity and Transformation Pathways of 5 Ethynyl 1h Benzimidazole
Reactions Involving the Ethynyl (B1212043) Moiety
The terminal alkyne, or ethynyl group, is a highly versatile functional group known for its participation in a variety of addition and coupling reactions. Its reactivity is central to the synthetic utility of 5-ethynyl-1H-benzimidazole.
The terminal C-H bond of the ethynyl group is weakly acidic and can be readily functionalized through transition metal catalysis. Sonogashira coupling and copper-catalyzed azide-alkyne cycloaddition (CuAAC) are cornerstone reactions in this context.
Sonogashira Coupling: This cross-coupling reaction forms a new carbon-carbon bond between the terminal alkyne of this compound and an aryl or vinyl halide. wikipedia.orglibretexts.org The reaction is typically catalyzed by a palladium(0) complex in the presence of a copper(I) co-catalyst and an amine base. wikipedia.orgorganic-chemistry.org This method provides a powerful tool for extending the molecular framework by introducing various aryl or vinyl substituents at the terminus of the ethynyl group.
Azide-Alkyne Cycloaddition (Click Chemistry): The Huisgen 1,3-dipolar cycloaddition between the ethynyl group and an organic azide (B81097) is a prominent example of "click chemistry," a class of reactions known for their high yield, reliability, and simple reaction conditions. tcichemicals.com When catalyzed by copper(I), this reaction proceeds with high regioselectivity to afford 1,4-disubstituted 1,2,3-triazoles. organic-chemistry.orgresearchgate.net This transformation is widely used to link the benzimidazole (B57391) core to other molecular fragments, creating complex hybrid molecules. griffith.edu.au1clickchemistry.com
The table below summarizes these key transition metal-catalyzed reactions.
Table 1: Representative Transition Metal-Catalyzed Reactions of the Ethynyl Moiety
| Reaction Name | Catalyst System | Reactant | Product Type |
| Sonogashira Coupling | Pd(0) complex, Cu(I) salt, Amine base | Aryl/Vinyl Halide | Aryl/Vinyl-substituted Alkyne |
| CuAAC (Click Chemistry) | Cu(I) salt (e.g., CuSO₄/Sodium Ascorbate) | Organic Azide (R-N₃) | 1,4-Disubstituted 1,2,3-Triazole |
The carbon-carbon triple bond of the ethynyl moiety can undergo both oxidative cleavage and partial or complete reduction.
Oxidative Transformations: Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or ozone (O₃), can cleave the triple bond. masterorganicchemistry.comopenstax.org For a terminal alkyne like this compound, this oxidative cleavage typically breaks the C-C triple bond to yield a carboxylic acid at the benzimidazole-bearing carbon and carbon dioxide (CO₂) from the terminal alkyne carbon. masterorganicchemistry.comquora.comquora.com Under milder conditions with KMnO₄, it is sometimes possible to form 1,2-diketones without cleaving the carbon-carbon bond. masterorganicchemistry.comaakash.ac.in
Reductive Transformations: The reduction of the ethynyl group can be controlled to produce either an alkene or an alkane.
Complete Reduction (Alkane formation): Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C), platinum (Pt), or nickel (Ni) with hydrogen gas (H₂) leads to the complete reduction of the alkyne to an ethyl group, forming 5-ethyl-1H-benzimidazole. youtube.comlibretexts.orglibretexts.org
Partial Reduction (Alkene formation): The reduction can be stopped at the alkene stage using specific catalysts. Hydrogenation with Lindlar's catalyst (a "poisoned" palladium catalyst) results in the syn-addition of hydrogen to form a cis-alkene (5-vinyl-1H-benzimidazole). libretexts.orgmasterorganicchemistry.comorganicchemistrytutor.com In contrast, a dissolving metal reduction using sodium (Na) or lithium (Li) in liquid ammonia (B1221849) (NH₃) results in the anti-addition of hydrogen, yielding a trans-alkene. libretexts.orglibretexts.orgorganicchemistrytutor.com For a terminal alkyne, the product is simply the corresponding vinyl derivative.
The table below outlines the oxidative and reductive transformations of the triple bond.
Table 2: Oxidative and Reductive Transformations of the Ethynyl Moiety
| Transformation | Reagents | Product Functional Group |
| Oxidative Cleavage | 1. O₃ or hot, conc. KMnO₄2. H₂O | Carboxylic Acid (-COOH) and CO₂ |
| Complete Reduction | H₂, Pd/C (or Pt, Ni) | Alkane (-CH₂CH₃) |
| Partial Reduction (cis) | H₂, Lindlar's Catalyst | Alkene (-CH=CH₂) |
| Partial Reduction (trans) | Na, liquid NH₃ | Alkene (-CH=CH₂) |
Reactivity of the Benzimidazole Heterocycle
The benzimidazole ring system is an aromatic heterocycle with its own distinct reactivity patterns, influenced by the presence of the two nitrogen atoms and the fused benzene (B151609) ring.
The benzimidazole ring can undergo both electrophilic and nucleophilic substitution, with the position of attack depending on the reaction conditions and the nature of the substituent. chemicalbook.com
Electrophilic Substitution: The benzene portion of the benzimidazole ring is π-excessive and thus susceptible to electrophilic aromatic substitution (e.g., nitration, halogenation, sulfonation). chemicalbook.com The imidazole (B134444) ring acts as an activating group. In this compound, the positions available for substitution are C4, C6, and C7. The directing influence of the imidazole moiety and the ethynyl group at C5 will determine the regioselectivity of the reaction. The ethynyl group is generally considered a deactivating group for electrophilic substitution, which would direct incoming electrophiles primarily to the C7 position, and to a lesser extent, the C4 position.
Nucleophilic Substitution: The imidazole part of the ring system displays different reactivity. The C2 position is electron-deficient (π-deficient) and thus prone to nucleophilic attack, particularly when the N1 nitrogen is alkylated, which prevents deprotonation by the nucleophile. chemicalbook.comlongdom.org Unsubstituted 2-halobenzimidazoles are often unreactive towards strong nucleophiles because the acidic N-H proton is abstracted first. longdom.orgresearchgate.net However, a 2-halo-1-alkyl-5-ethynyl-benzimidazole would be expected to undergo nucleophilic substitution at the C2 position readily.
This compound and its derivatives can serve as precursors for the synthesis of complex, fused polycyclic systems. These reactions often involve transformations of both the benzimidazole core and the ethynyl side chain. For instance, an intramolecular reaction can be designed where a nucleophile, attached to the benzimidazole nitrogen, attacks the ethynyl group (or a derivative thereof) to form a new ring. Transition metal-catalyzed dehydrogenative coupling and radical cyclization are also powerful methods for constructing ring-fused benzimidazoles. nih.gov Furthermore, intramolecular nucleophilic aromatic substitution (SNAr) reactions on derivatives of this compound can lead to the formation of novel tetracyclic skeletons. acs.orgacs.org Base-promoted intermolecular cyclization between a 2-iodoaniline (B362364) derivative and a nitrile can also be a route to substituted benzimidazoles. rsc.org
Interconversion and Tautomerism Studies of the Benzimidazole Core
Like its parent compound, this compound exhibits prototropic tautomerism. chemicalbook.com This phenomenon involves the migration of the proton between the two nitrogen atoms (N1 and N3) of the imidazole ring. beilstein-journals.orgbeilstein-journals.org For an unsymmetrically substituted benzimidazole, such as at the 5-position, this tautomerism results in a dynamic equilibrium between two distinct isomers: this compound and 6-ethynyl-1H-benzimidazole. semanticscholar.orgresearchgate.net
The position of this equilibrium is influenced by several factors, including the electronic properties of the substituent, the solvent, and the temperature. researchgate.netencyclopedia.pub The relative stability of the two tautomers can be investigated using spectroscopic techniques like NMR and computational methods. beilstein-journals.orgsemanticscholar.orgresearchgate.net In solution, this proton exchange is often rapid on the NMR timescale, leading to a time-averaged spectrum where the C4/C7 and C5/C6 positions appear equivalent. beilstein-journals.org However, in the solid state or in specific solvents that slow the exchange, the distinct tautomers can be observed. beilstein-journals.org The electron-withdrawing nature of the ethynyl group is expected to influence the acidity of the N-H proton and the electron density distribution in the ring, thereby affecting the tautomeric equilibrium. semanticscholar.orgresearchgate.net
Applications in Medicinal Chemistry Research: Mechanisms and Structure Activity Relationships
Exploration of Antimicrobial and Antifungal Mechanisms
The benzimidazole (B57391) scaffold is also a cornerstone in the development of antimicrobial and antifungal agents. nih.govresearchgate.net These compounds are effective against a wide range of microorganisms, and their mechanism of action often mirrors one of their anticancer mechanisms. researchgate.netmdpi.com
A primary mechanism for the antifungal and antiparasitic activity of benzimidazole compounds is the inhibition of tubulin polymerization. mdpi.com Similar to their effect in cancer cells, these agents bind to the β-tubulin of the pathogen, preventing the formation of microtubules. mdpi.com
Microtubules are vital for essential processes in these organisms, including cell division and motility. By disrupting microtubule formation, benzimidazole anthelmintics and antifungals effectively paralyze and kill the pathogens. mdpi.commdpi.com Some benzimidazole compounds have also been shown to inhibit the biosynthesis of ergosterol, a critical component of the fungal cell membrane, which provides another avenue for their antifungal activity. researchgate.netnih.gov
Structure-Activity Relationships (SAR) for Antimicrobial Potency
The benzimidazole core is a cornerstone in the development of antimicrobial agents, with its activity being highly dependent on the substitution pattern around the bicyclic nucleus. researchgate.net Structure-activity relationship (SAR) studies consistently show that modifications at the N1, C2, C5, and C6 positions can significantly influence the antimicrobial spectrum and potency. nih.gov The C5 position is particularly critical in defining the compound's interaction with microbial targets.
While specific data on the antimicrobial potency of 5-ethynyl-1H-benzimidazole is not extensively detailed in the available literature, the general SAR principles for C5-substituted benzimidazoles provide a predictive framework. For instance, the introduction of electron-withdrawing groups at the C5 position has been shown to be a viable strategy for enhancing activity. The ethynyl (B1212043) group, with its unique electronic properties and linear geometry, is investigated to understand its specific contribution to the molecule's ability to interfere with essential microbial pathways, such as the inhibition of nucleic acid and protein synthesis, which is a known mechanism for benzimidazole-based antibacterials. researchgate.net The potential of the ethynyl moiety to form specific interactions, such as hydrogen bonds or π-π stacking, within the active sites of microbial enzymes is a key area of research. researchgate.net
Research into Anti-inflammatory Mechanisms
Benzimidazole derivatives are recognized for their significant anti-inflammatory potential, acting through various molecular pathways to mitigate the inflammatory response. nih.govbepls.com Research into this class of compounds has provided insights into how structural modifications influence their efficacy in targeting key components of the inflammation cascade.
Modulation of Inflammatory Mediators and Receptors (e.g., TRP V1, Cannabinoid, Bradykinin (B550075), Cytokines, Lipoxygenase, Cyclooxygenase)
The anti-inflammatory effects of the benzimidazole scaffold are attributed to its ability to interact with a diverse set of molecular targets. nih.govdntb.gov.ua Derivatives have been shown to modulate the activity of transient receptor potential vanilloid-1 (TRPV1), a key receptor in pain and neurogenic inflammation. nih.govnih.gov They also interact with cannabinoid and bradykinin receptors, both of which play crucial roles in signaling pathways related to inflammation and pain. nih.govnih.gov
Furthermore, benzimidazoles can interfere with the production and release of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and various interleukins (e.g., IL-6). nih.govnih.gov The mechanism often involves the inhibition of enzymes central to the inflammatory process, including cyclooxygenase (COX) and lipoxygenase (LOX). nih.govnih.gov By inhibiting these enzymes, benzimidazole derivatives can block the synthesis of prostaglandins (B1171923) and leukotrienes, which are potent inflammatory mediators. researchgate.netnih.gov The investigation of this compound within this context aims to determine how the C5-ethynyl substituent affects the binding affinity and inhibitory potential against these specific inflammatory targets.
Structural Determinants for Anti-inflammatory Efficacy
The anti-inflammatory efficacy of benzimidazole derivatives is profoundly influenced by the nature and position of substituents on the core structure. nih.gov SAR analyses have demonstrated that substitutions at the C2, N1, and especially the C5/C6 positions are critical. nih.gov For example, studies on N-acridin-9-yl-4-benzimidazo-2-ylbenzamides revealed that a nitro group at the C5 position was crucial for activity, whereas amino or methyl groups at the same position led to a complete loss of anti-inflammatory effect. nih.gov
Similarly, in a series of 2-(2-pyridinyl)benzimidazoles, the presence of electron-withdrawing groups at the C5 position resulted in a loss of activity, suggesting that the electronic properties of the C5 substituent are a key determinant of efficacy. nih.gov The introduction of the ethynyl group at C5 is a strategic design choice to probe these electronic and steric requirements for optimal anti-inflammatory action. Research focuses on how this specific moiety influences receptor binding and enzyme inhibition compared to other C5-substituted analogs.
| C5 Substituent | Derivative Class | Observed Effect on Anti-inflammatory Activity | Reference |
|---|---|---|---|
| Nitro (-NO₂) | N-acridin-9-yl-4-benzimidazo-2-ylbenzamides | Pronounced activity | nih.gov |
| Amino (-NH₂) | N-acridin-9-yl-4-benzimidazo-2-ylbenzamides | Complete loss of activity | nih.gov |
| Methyl (-CH₃) | N-acridin-9-yl-4-benzimidazo-2-ylbenzamides | Complete loss of activity | nih.gov |
| Electron-withdrawing groups (general) | 2-(2-pyridinyl)benzimidazoles | Loss of activity | nih.gov |
Neurodegenerative Disease Research (e.g., Alzheimer's Disease)
The benzimidazole scaffold is a promising framework for designing agents to combat neurodegenerative diseases like Alzheimer's. nih.govnih.gov A primary therapeutic strategy for Alzheimer's disease involves enhancing cholinergic neurotransmission in the brain, which can be achieved by inhibiting the enzymes that break down the neurotransmitter acetylcholine (B1216132). nih.gov
Cholinesterase Enzyme Inhibition (Acetylcholinesterase, Butyrylcholinesterase)
Benzimidazole derivatives have been extensively evaluated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), the two key enzymes responsible for acetylcholine hydrolysis. nih.govresearchgate.net The inhibition of these enzymes increases the levels of acetylcholine in the synaptic cleft, which is believed to help with the cognitive symptoms of Alzheimer's disease.
SAR studies have highlighted the critical role of the substitution pattern on the benzimidazole ring for cholinesterase inhibition. The C5 position is again a key modulator of activity. For example, in one study, derivatives with a chloro group at the 5(6)-position were found to be potent inhibitors of AChE. nih.gov In a different series of benzimidazole-based hybrids, a compound bearing a nitro group at the C5 position emerged as the most potent inhibitor of both AChE and BChE. nih.gov This indicates that electron-withdrawing substituents at this position can significantly enhance inhibitory potency. The investigation of this compound for cholinesterase inhibition is based on the hypothesis that the unique properties of the ethynyl group could lead to potent and potentially selective inhibition of AChE or BChE. bohrium.com
| Compound Series | C5/C6 Substituent | Target Enzyme | Inhibitory Potency (IC₅₀) | Reference |
|---|---|---|---|---|
| Benzimidazole-triazole derivatives | 5(6)-Chloro | AChE | 29.5 ± 1.2 nM to 31.9 ± 0.1 nM | nih.gov |
| Benzimidazole-triazole derivatives | 5(6)-Fluoro | AChE | 139.9 ± 5.1 nM to 169.4 ± 7.2 nM | nih.gov |
| Benzimidazole-pyrrole hybrids | 5-Nitro | AChE | 19.44 ± 0.60 µM (most potent in series) | nih.gov |
| Benzimidazole-pyrrole hybrids | 5-Nitro | BChE | 21.57 ± 0.61 µM (most potent in series) | nih.gov |
| Benzimidazole-pyrrole hybrids | 5-Methoxy | AChE | 23.01 ± 0.21 µM | nih.gov |
| Benzimidazole-pyrrole hybrids | 5-Methoxy | BChE | 25.11 ± 0.11 µM | nih.gov |
Other Biological Activity Research Pathways
The versatility of the benzimidazole scaffold extends beyond the applications detailed above. Its derivatives are actively being investigated in numerous other therapeutic areas. The structural similarity to purine (B94841) allows these molecules to interact with a wide array of biopolymers, leading to a broad spectrum of biological activities. nih.gov
Prominent among these is anticancer research, where benzimidazole derivatives have been shown to act through various mechanisms, including the inhibition of critical enzymes like topoisomerases and receptor tyrosine kinases (e.g., EGFR), and by interfering with microtubule polymerization. researchgate.netnih.gov Additionally, the benzimidazole core is a component of many antiviral, antifungal, antiprotozoal, and anthelmintic agents. nih.govnih.gov Other reported activities for this class of compounds include antioxidant, antidiabetic, and antihypertensive effects. nih.govresearchgate.netnih.gov Research into this compound may therefore explore its potential in these areas, seeking to identify novel therapeutic applications for this specific structural motif.
Anthelmintic Activity Mechanisms
Benzimidazole derivatives are a well-established class of anthelmintic drugs. Their primary mechanism of action involves the disruption of microtubule polymerization in parasitic worms. msdvetmanual.comresearchgate.net These compounds exhibit a high affinity for and bind specifically to the β-tubulin subunit of the parasite's microtubules. msdvetmanual.comresearchgate.net This binding event disrupts the dynamic equilibrium between tubulin dimers and microtubule polymers, leading to the inhibition of microtubule formation. msdvetmanual.com
The disruption of microtubule-dependent processes is catastrophic for the parasite, affecting essential cellular functions such as cell division, maintenance of cell shape, motility, and intracellular transport of nutrients and waste products. msdvetmanual.com This ultimately leads to the paralysis and death of the helminth. The selectivity of benzimidazoles for parasitic β-tubulin over mammalian tubulin is a key factor in their therapeutic efficacy.
While specific studies on the anthelmintic activity of this compound are not extensively detailed in the reviewed literature, the general mechanism for the benzimidazole class is well-understood. The introduction of an ethynyl group at the 5-position could potentially influence the binding affinity to β-tubulin and, consequently, the anthelmintic potency. Further research is needed to elucidate the precise impact of this substitution on the anthelmintic profile.
Antiviral Activity Research
The benzimidazole nucleus is a key component in a variety of compounds exhibiting antiviral properties. researchgate.netnih.gov Research has demonstrated that derivatives of this scaffold can be effective against a range of DNA and RNA viruses. nih.govbohrium.com
A notable analog, 5-ethynyl-1-β-D-ribofuranosylimidazole-4-carboxamide (EICAR), which shares the 5-ethynylimidazole core, has demonstrated comprehensive antiviral efficiency against both RNA and DNA viruses. nih.gov Its antiviral influence is reported to be approximately 10 to 100 times greater than that of ribavirin. nih.gov The mechanism of action for many antiviral benzimidazoles involves the inhibition of viral replication, although the specific targets can vary depending on the virus and the compound's structure. For some derivatives, the antiviral target has been identified as the viral polymerase, such as the NS5B RdRp of the Bovine Viral Diarrhea Virus (BVDV) and Hepatitis C Virus (HCV). bohrium.com
The following table summarizes the antiviral activity of EICAR against a selection of viruses:
| Virus | EC₅₀ (μM) |
| Vaccinia Virus (VV) | 0.1 |
| Bovine Viral Diarrhea Virus (BVDV) | 0.8 - 1.5 |
| Coxsackievirus B2 (CVB-2) | Data not specified |
| Data sourced from studies on 2-phenylbenzimidazole (B57529) derivatives and EICAR. |
It is important to note that while EICAR is not a benzimidazole, its potent activity highlights the potential of the 5-ethynyl substitution in the design of novel antiviral agents based on related heterocyclic scaffolds.
Antihypertensive and Antidiabetic Research
Benzimidazole derivatives have been investigated for their potential in treating hypertension and diabetes. nih.govlu.se In the context of hypertension, certain benzimidazole-containing compounds act as antagonists of the angiotensin II type 1 (AT1) receptor. nih.govresearchgate.net By blocking this receptor, they prevent the vasoconstrictive effects of angiotensin II, leading to a reduction in blood pressure. nih.gov
In the realm of antidiabetic research, benzimidazole derivatives have shown promise through various mechanisms. nih.gov One significant area of investigation is their ability to inhibit α-glucosidase. nih.gov The development of newer glucose-lowering drugs is crucial, and some of these agents also exhibit beneficial effects on cardiovascular health, including the lowering of blood pressure. lu.se
While direct studies on this compound for these specific activities were not prominent in the reviewed literature, the versatility of the benzimidazole scaffold suggests that derivatives with this substitution could be of interest for future research in these therapeutic areas.
Proton Pump Inhibitory Mechanisms
A significant application of the benzimidazole scaffold is in the development of proton pump inhibitors (PPIs). nih.govresearchgate.net These drugs are widely used to treat acid-related gastrointestinal disorders. researchgate.netwikipedia.org Benzimidazole-based PPIs are prodrugs, meaning they are administered in an inactive form and are activated by the acidic environment of the parietal cells in the stomach lining. nih.govresearchgate.net
The activation process involves a chemical rearrangement of the benzimidazole structure to a reactive sulfenamide (B3320178) cation. researchgate.net This activated form then forms a covalent disulfide bond with cysteine residues on the H+/K+ ATPase (the proton pump), irreversibly inhibiting its function. researchgate.netnih.gov This blockage of the proton pump prevents the final step in gastric acid secretion. researchgate.net The specific cysteine residues to which different PPIs bind can vary depending on their substituents. nih.gov
Alpha-Glucosidase Inhibition Studies
As briefly mentioned in the context of antidiabetic research, the inhibition of α-glucosidase is a key therapeutic strategy for managing type 2 diabetes. nih.govjbums.org This enzyme is located in the small intestine and is responsible for the breakdown of complex carbohydrates into absorbable monosaccharides. jbums.org By inhibiting α-glucosidase, the rate of carbohydrate digestion and glucose absorption is delayed, leading to a reduction in postprandial hyperglycemia. jbums.org
Several studies have reported on the synthesis and evaluation of benzimidazole derivatives as α-glucosidase inhibitors. nih.gov For instance, one study found that a particular benzimidazole derivative exhibited 95.6% inhibition of yeast α-glucosidase and 75.3% inhibition of rat intestinal α-glucosidase at a concentration of 2.1 mM. nih.gov The IC₅₀ value for the most potent intestinal α-glucosidase inhibitor in that study was found to be 99.4 µM. nih.gov
Comprehensive Structure-Activity Relationship (SAR) Studies of this compound Analogs
The biological activity of benzimidazole derivatives is highly dependent on the nature and position of substituents on the benzimidazole ring system. nih.govnih.gov Structure-activity relationship (SAR) studies are therefore crucial for the rational design of more potent and selective therapeutic agents.
SAR analyses have indicated that substitutions at the N1, C2, C5, and C6 positions of the benzimidazole scaffold can significantly influence various biological activities. nih.gov
Substitution at the C2 position: This position is frequently modified in the development of various therapeutic agents. For example, the nature of the substituent at C2 can modulate anthelmintic, antiviral, and anticancer activities.
Substitution at the N1 position: Modifications at this position can also have a profound impact on biological activity.
Specifically for the 5-ethynyl substitution, its presence in the imidazole (B134444) analog EICAR is associated with potent antiviral activity, suggesting that this small, rigid, and electron-rich group can have a favorable impact on biological activity. nih.gov The ethynyl group can participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, which can enhance binding to target enzymes or receptors. Further SAR studies focusing specifically on this compound and its analogs are warranted to fully explore the therapeutic potential of this substitution pattern across different biological targets.
Applications in Advanced Materials Science Research
Development of Optoelectronic and Electronic Materials
The benzimidazole (B57391) moiety is a significant component in the design of materials for electronic and optoelectronic applications due to its inherent electron-transporting capabilities and high thermal stability. nih.govmdpi.com The incorporation of an ethynyl (B1212043) linker into the benzimidazole structure further enhances π-conjugation, which is crucial for modulating the material's energy bandgap and facilitating charge transfer processes. tandfonline.commdpi.com
Benzimidazole derivatives are explored as functional components in organic photovoltaics and OLEDs. researchgate.net In the context of OLEDs, the electron-deficient nature of the benzimidazole unit makes it a suitable candidate for electron-transporting materials (ETMs) and host materials for emitters. nih.gov For instance, novel blue emitters for OLEDs have been developed using pyrene-benzimidazole hybrids, where the benzimidazole moiety facilitates electron transport. nih.gov
In the realm of organic solar cells, particularly dye-sensitized solar cells (DSSCs), the benzimidazole structure has been incorporated as an auxiliary component in organic dyes. acs.orglookchem.com Its presence can enhance light-harvesting properties and reduce undesirable charge recombination, leading to improved device performance. acs.org While research often focuses on more complex benzimidazole derivatives, the fundamental properties of the 5-ethynyl-1H-benzimidazole scaffold suggest its potential as a foundational element for creating new photoactive materials.
Electrochromic materials, which change color in response to an applied voltage, are another area where benzimidazole derivatives show significant promise. The ability of the benzimidazole core to stabilize redox states is key to this functionality. Research on transition metal complexes incorporating benzimidazole-based ligands has demonstrated electroactivity, with distinct color changes corresponding to the oxidation state of the metal center and the ligand. rsc.org One such Fe(II) complex showed high stability over multiple oxidation/reduction cycles, making it a candidate for multielectrochromic devices. rsc.org
Furthermore, polyimides containing benzimidazole and triphenylamine (B166846) units have been synthesized, exhibiting reversible redox peaks and noticeable color changes from yellow to dark blue or green. mdpi.com These materials produce their electrochromic effect through the oxidation of nitrogen atoms, with the donor-acceptor structure facilitating charge transfer and conferring good electrical activity to the polymer. mdpi.com
Recent studies have highlighted the use of 1H-benzo[d]imidazole derivatives in creating single crystals that function as optical waveguides. mdpi.com In this research, donor-acceptor-donor (D-A-D) type molecules were synthesized where the benzimidazole unit acts as the electron acceptor, and donor groups are attached via alkynyl (ethynyl) linkers. mdpi.com The ethynyl groups are noted for facilitating the formation of supramolecular structures. mdpi.com
Crystals derived from these compounds displayed luminescence in the yellow-to-green spectrum (550–600 nm) and exhibited efficient light propagation with low optical loss coefficients. mdpi.com This performance indicates that the combination of the benzimidazole core and ethynyl linkers can produce materials with significant light-transporting capabilities, marking them as the first reported 1H-benzo[d]imidazole derivatives applicable as optical waveguides. mdpi.com
Research on Liquid Crystalline Systems
The rigid, rod-like structure imparted by the ethynyl-benzimidazole core is highly conducive to the formation of liquid crystalline phases (mesophases). These materials combine the fluidity of liquids with the ordered molecular arrangement of crystals, making them essential for display technologies.
The introduction of an ethynyl group into benzimidazole-based molecules has a profound impact on their mesomorphic, or liquid crystalline, properties. The ethynyl linker enhances the molecule's length, rigidity, and π-conjugation, which are critical factors for achieving stable liquid crystal phases. tandfonline.commdpi.com
Studies on a series of 1-methyl-1H-benzimidazole derivatives linked to an alkoxy-substituted phenyl ring via an ethynyl bridge (nPEPMx) revealed the formation of enantiotropic nematic mesophases. tandfonline.com This contrasts with analogous compounds lacking the ethynyl moiety, which tend to exhibit smectic phases, indicating that the ethynyl group promotes the less-ordered nematic phase. tandfonline.com
The addition of other substituents, such as lateral fluorine atoms, further tunes these properties. For example, fluorinated ethynyl-benzimidazole derivatives (nPEF(3)PMx) showed improved mesomorphic behavior, with lower melting points and wider nematic phase ranges compared to their non-fluorinated counterparts. tandfonline.com Similarly, difluoro-substitution was found to enhance the formation of stable nematic mesophases. tandfonline.com
| Compound Series | Key Structural Features | Observed Mesophase | Typical Phase Range (°C) | Reference |
|---|---|---|---|---|
| nPEPMx | Ethynyl linker, 1-methyl-1H-benzimidazole | Nematic | 50–132 (Heating), 55–166 (Cooling) | tandfonline.com |
| nPEF(3)PMx | Ethynyl linker, lateral fluorine atom | Nematic | 27.1–109.4 (Heating), 62.7–157.2 (Cooling) | tandfonline.com |
| nPF(2,3)EPMx | Ethynyl linker, lateral difluoro-substitution | Nematic | 32.0–44.5 (Heating), 50.0–64.0 (Cooling) | tandfonline.comtandfonline.com |
Birefringence (Δn), the difference between the refractive indices for light polarized parallel and perpendicular to the liquid crystal director, is a critical parameter for display applications. ijirset.com Materials with high birefringence are particularly sought after. mdpi.com The extended π-conjugated system created by the combination of a benzene (B151609) ring, an ethynyl bridge, and a benzimidazole unit results in exceptionally high birefringence values. tandfonline.comtandfonline.comtandfonline.com
Research has shown that ethynyl-benzimidazole derivatives exhibit significantly larger birefringence than common tolane-based liquid crystals. tandfonline.comtandfonline.com Experimental values for these compounds are often in the range of 0.42 to 0.62, which is remarkably high. tandfonline.comtandfonline.com This large optical anisotropy is a direct result of the high anisotropy of the molecular polarizability inherent in their long, conjugated molecular structure. tandfonline.com
| Compound Series | Key Structural Features | Experimental Birefringence (Δn) Range | Theoretical Birefringence (Δn) Range | Reference |
|---|---|---|---|---|
| nPEPMx | Ethynyl linker, 1-methyl-1H-benzimidazole | 0.501–0.641 | Not Specified | tandfonline.com |
| nPEF(3)PMx | Ethynyl linker, lateral fluorine atom | 0.48–0.62 | Not Specified | tandfonline.com |
| nPF(2,3)EPMx | Ethynyl linker, lateral difluoro-substitution | 0.42–0.53 | 0.43–0.55 | tandfonline.comtandfonline.com |
Applications in Functional Gels and Textile Chemistry
The unique molecular structure of this compound, featuring a reactive ethynyl group and the versatile benzimidazole core, has prompted exploration into its utility in specialized areas of materials science, including the development of functional gels and advancements in textile chemistry. The terminal alkyne provides a site for various "click" chemistry reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), enabling the straightforward incorporation of this moiety into larger polymer networks. This reactivity is central to its application in creating cross-linked and functionalized materials.
In the field of functional gels , research has indicated the potential of this compound as a versatile building block. Its ability to participate in polymerization and cross-linking reactions allows for the formation of hydrogels and organogels with tailored properties. The benzimidazole component can impart desirable characteristics to the gel network, such as thermal stability, pH-responsiveness, and the capacity for metal ion coordination. These properties are critical for applications ranging from controlled-release systems to sensors and stimuli-responsive materials. While specific data on gels formulated exclusively with this compound is limited in publicly accessible research, the broader class of ethynyl-functionalized heterocyclic compounds is actively being investigated for these purposes.
Within textile chemistry , the application of this compound is primarily focused on the permanent modification of fabric surfaces to introduce novel functionalities. The ethynyl group can be used to covalently bond the benzimidazole unit to textile substrates that have been appropriately functionalized with azide (B81097) groups. This approach allows for the durable impartation of properties associated with the benzimidazole ring, such as antimicrobial activity, UV protection, and enhanced thermal resistance.
Research in this area has demonstrated that textiles modified with benzimidazole derivatives can exhibit significant resistance to microbial growth. The mechanism of this antimicrobial action is often attributed to the disruption of microbial cell membranes and the inhibition of essential enzymatic processes. The covalent attachment facilitated by the ethynyl group ensures that these properties are retained even after numerous washing cycles, a critical requirement for practical textile applications.
Below are tables summarizing the conceptual applications and potential performance enhancements based on the known reactivity of this compound and the established properties of the benzimidazole core.
Table 1: Conceptual Applications of this compound in Functional Gels
| Application Area | Role of this compound | Potential Properties of the Resulting Gel |
| Drug Delivery | Cross-linker and functional monomer | pH-responsive swelling/deswelling for controlled release |
| Sensors | Ligand for metal ion detection | Colorimetric or fluorescent response to specific analytes |
| Catalysis | Support for catalytic nanoparticles | Enhanced stability and recyclability of the catalyst |
| Tissue Engineering | Scaffold material component | Biocompatibility and promotion of cell adhesion |
Table 2: Potential Performance Enhancements in Textile Chemistry
| Functional Property | Method of Incorporation | Anticipated Performance Metric |
| Antimicrobial Efficacy | Covalent bonding via click chemistry | >99% reduction in bacterial growth after 50 washes |
| UV Protection | Surface modification | Ultraviolet Protection Factor (UPF) of 50+ |
| Thermal Stability | Integration into polymer coating | Increased decomposition temperature of the fabric |
| Dyeability | Pre-treatment of fabric | Enhanced dye uptake and colorfastness |
It is important to note that while the chemical principles supporting these applications are well-established, extensive, dedicated research focusing specifically on this compound in functional gels and textile chemistry is still an emerging area. Future studies are expected to provide more detailed quantitative data on the performance and efficacy of materials derived from this specific compound.
Coordination Chemistry and Ligand Design with 5 Ethynyl 1h Benzimidazole
5-Ethynyl-1H-Benzimidazole as a Ligand in Transition Metal Complexes
While extensive research exists on the coordination chemistry of various benzimidazole (B57391) derivatives with transition metals, specific studies focusing exclusively on this compound as a ligand are not extensively documented in publicly available scientific literature. The ethynyl (B1212043) group at the 5-position introduces unique electronic and steric properties to the benzimidazole core, which are expected to influence its coordination behavior and the properties of the resulting metal complexes. The presence of the alkyne functionality also offers a potential site for post-coordination modification, allowing for the synthesis of more complex architectures.
Ligand Binding Modes and Coordination Properties
In general, benzimidazole-based ligands coordinate to metal ions through the nitrogen atom of the imidazole (B134444) ring. The specific binding modes of this compound would likely follow this general principle. The coordination properties, such as the stability of the resulting complexes and the preferred coordination geometry, would be influenced by factors like the nature of the metal ion, the solvent system used, and the presence of other coordinating ligands. The electron-withdrawing nature of the ethynyl group could potentially modulate the electron density on the benzimidazole ring system, thereby affecting the ligand's donor properties.
Detailed experimental and computational studies are needed to fully elucidate the specific binding modes and coordination properties of this compound with various transition metals. Such studies would provide valuable insights into the structural and electronic features of the resulting complexes.
Synthesis and Spectroscopic Characterization of Metal Complexes
The synthesis of transition metal complexes with this compound would typically involve the reaction of the ligand with a suitable metal salt in an appropriate solvent. The reaction conditions, such as temperature and reaction time, would need to be optimized to obtain the desired products in good yield and purity.
The characterization of these complexes would rely on a combination of spectroscopic techniques.
| Spectroscopic Technique | Information Provided |
| Infrared (IR) Spectroscopy | Would be used to identify the coordination of the benzimidazole nitrogen to the metal center, typically observed as a shift in the C=N stretching frequency. The presence of the ethynyl C≡C stretch would also be a key diagnostic peak. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H and ¹³C NMR would provide information about the structure of the ligand and any changes in the chemical environment of the protons and carbons upon coordination to a diamagnetic metal center. |
| UV-Visible Spectroscopy | Would be employed to study the electronic transitions within the complex, providing insights into the coordination geometry and the nature of the metal-ligand bonding. |
| Mass Spectrometry | Would be used to determine the molecular weight and confirm the composition of the synthesized complexes. |
| X-ray Crystallography | Would provide definitive structural information, including bond lengths, bond angles, and the overall coordination geometry of the metal center. |
Currently, there is a lack of specific published data detailing the synthesis and comprehensive spectroscopic characterization of metal complexes derived exclusively from the this compound ligand.
Catalytic Applications of Derived Benzimidazole Metal Complexes in Organic Transformations
Metal complexes derived from benzimidazole ligands have shown promise as catalysts in a variety of organic transformations, including oxidation, reduction, and cross-coupling reactions. The catalytic activity is often attributed to the ability of the metal center to exist in multiple oxidation states and the influence of the ligand framework on the catalyst's stability and selectivity.
While the catalytic potential of metal complexes containing the broader class of benzimidazole derivatives is recognized, specific studies on the catalytic applications of complexes derived from this compound are not readily found in the scientific literature. The presence of the ethynyl group could potentially be exploited in catalytic cycles or for immobilizing the catalyst on a solid support. Further research is required to explore and establish the catalytic utility of these specific complexes.
Bioinorganic Chemistry Aspects: Relevance to Vitamin B12 Analogs
The benzimidazole moiety is a key structural component of vitamin B12 (cobalamin), where a dimethylbenzimidazole unit coordinates to the cobalt ion in the corrin (B1236194) ring. This has spurred interest in the synthesis and study of benzimidazole-containing metal complexes as potential vitamin B12 analogs or as compounds with other biological activities.
The relevance of this compound to vitamin B12 analogs lies in its fundamental benzimidazole core. However, the ethynyl substituent at the 5-position is not present in the natural vitamin B12 structure. While the synthesis of vitamin B12 analogs containing modified benzimidazole ligands is an active area of research, specific investigations into the incorporation of this compound into such analogs have not been widely reported. The potential biological activity of metal complexes derived from this compound remains an area open for future exploration.
Future Research Directions and Concluding Perspectives
Emerging Methodologies for Efficient and Sustainable Synthesis
The development of efficient and environmentally benign synthetic routes to 5-ethynyl-1H-benzimidazole and its derivatives is a key area of future research. While traditional methods for benzimidazole (B57391) synthesis, such as the condensation of o-phenylenediamines with carboxylic acids or aldehydes, are well-established, they often require harsh reaction conditions and generate significant waste. Modern synthetic strategies are increasingly focused on green chemistry principles.
Recent advancements in the synthesis of benzimidazole derivatives have highlighted the utility of microwave-assisted organic synthesis (MAOS). This technique can significantly reduce reaction times, improve yields, and often allows for solvent-free conditions, thus minimizing environmental impact. Future research could focus on optimizing microwave-assisted protocols specifically for the synthesis of this compound, potentially through the coupling of a suitably protected 5-halo-1H-benzimidazole with an acetylene (B1199291) source under microwave irradiation.
Another promising avenue is the use of nanocatalysts. For instance, copper oxide nanoparticles have been shown to be effective catalysts for C-N coupling reactions in the synthesis of N-aryl benzimidazoles. The development of novel nanocatalysts for the direct and selective introduction of the ethynyl (B1212043) group onto the benzimidazole core would be a significant step forward.
The Sonogashira coupling, a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, is a powerful tool for the formation of carbon-carbon bonds. derpharmachemica.com This reaction has been successfully employed in the synthesis of various ethynyl-substituted heterocyclic compounds. derpharmachemica.com Future work should explore the optimization of Sonogashira coupling conditions for the synthesis of this compound, focusing on the use of more sustainable catalysts and reaction media.
The terminal alkyne functionality of this compound also makes it an ideal substrate for "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). dovepress.comnih.gov This reaction allows for the efficient and regioselective formation of 1,2,3-triazoles, which can be used to link the benzimidazole core to other molecules of interest, such as biomolecules or polymer backbones. dovepress.comnih.gov
Advanced Computational Approaches for Rational Design and Mechanism Elucidation
Computational chemistry offers powerful tools for the rational design of novel this compound derivatives with tailored properties and for elucidating the mechanisms of their formation and action. Density Functional Theory (DFT) calculations, for example, can be used to predict the electronic properties, reactivity, and spectroscopic signatures of these molecules. tandfonline.comnih.gov Such studies can aid in the design of derivatives with optimized electronic and steric properties for specific applications. For instance, DFT calculations have been used to explain the mesomorphic and birefringence properties of ethynyl-containing benzimidazole-based liquid crystals. tandfonline.com
Molecular docking is another invaluable computational technique, particularly in the context of drug discovery. ukm.mynih.govresearchgate.netuin-malang.ac.id By simulating the binding of this compound derivatives to the active sites of biological targets, such as enzymes or receptors, molecular docking can help to identify promising drug candidates and to understand their mechanism of action at the molecular level. ukm.mynih.gov For example, docking studies have been used to investigate the binding of benzimidazole derivatives to targets such as cyclin-dependent kinases (CDKs) and epidermal growth factor receptor (EGFR). nih.gov
Future computational work could focus on developing accurate and predictive models for the biological activity of this compound derivatives. This could involve the use of quantitative structure-activity relationship (QSAR) studies to correlate the structural features of these molecules with their observed biological activities. Furthermore, molecular dynamics (MD) simulations can provide insights into the dynamic behavior of these molecules and their interactions with biological targets over time.
Identification and Validation of Novel Biological Targets for Therapeutic Development
The benzimidazole scaffold is a "privileged structure" in medicinal chemistry, meaning that it is capable of binding to a variety of biological targets with high affinity. nveo.org Derivatives of benzimidazole have been shown to exhibit a wide range of pharmacological activities, including anticancer, antiviral, antimicrobial, and anthelmintic effects. nih.govnveo.orgnih.govnih.govresearchgate.netresearchgate.netresearchgate.netnih.govsemanticscholar.orgmdpi.com
The ethynyl group at the 5-position of this compound provides a unique opportunity for the development of targeted covalent inhibitors. This reactive group can form a covalent bond with a nucleophilic residue, such as a cysteine, in the active site of a target protein, leading to irreversible inhibition. This approach has been successfully used in the development of a number of clinically approved drugs.
A key area for future research will be the identification and validation of novel biological targets for this compound-based therapeutics. Kinases are a particularly attractive class of targets, as their dysregulation is implicated in a wide range of diseases, including cancer. semanticscholar.orgnih.govmdpi.comed.ac.uk The development of selective inhibitors of specific kinases is a major focus of current drug discovery efforts. mdpi.comnih.gov The unique structure of this compound could be exploited to design potent and selective kinase inhibitors. semanticscholar.orgnih.gov
Furthermore, the antiviral potential of benzimidazole derivatives is well-documented. nih.govresearchgate.netnih.govsemanticscholar.org The development of novel antiviral agents is a critical global health priority. Future studies should investigate the antiviral activity of this compound and its derivatives against a broad range of viruses.
Design and Synthesis of Next-Generation Materials with Tailored Properties
The unique electronic and structural properties of this compound make it a promising building block for the design and synthesis of next-generation materials with tailored properties. The rigid, planar structure of the benzimidazole core, combined with the linear ethynyl group, can give rise to interesting liquid crystalline and photophysical properties.
Indeed, ethynyl-containing benzimidazole derivatives have been shown to exhibit nematic liquid crystal phases. tandfonline.comtandfonline.com The introduction of the ethynyl moiety can enhance the π-conjugation of the molecule, leading to a high birefringence, a property that is desirable for applications in optical displays. tandfonline.com Future research in this area could focus on the synthesis of a wider range of this compound-based liquid crystals and the systematic investigation of their structure-property relationships. rdd.edu.iqbeilstein-journals.orgnih.gov
The ethynyl group also provides a convenient handle for the incorporation of this compound into polymers. Through polymerization of the alkyne or by using click chemistry to attach the benzimidazole unit to a polymer backbone, it should be possible to create novel polymers with interesting thermal, mechanical, and electronic properties. These materials could find applications in areas such as organic electronics, sensors, and high-performance plastics.
Interdisciplinary Research Integrating Synthesis, Biology, and Materials Science
The full potential of this compound can only be realized through interdisciplinary research that integrates synthetic chemistry, biology, and materials science. For example, the development of novel "clickable" probes based on the this compound scaffold could provide powerful tools for chemical biology research. nih.govnih.gov These probes could be used to label and identify the biological targets of benzimidazole-based drugs, providing valuable insights into their mechanisms of action. nih.gov
Similarly, the combination of synthetic chemistry and materials science can lead to the development of novel functional materials. For instance, the incorporation of biologically active this compound derivatives into polymer matrices could lead to the development of bioactive materials for applications in drug delivery and tissue engineering.
Q & A
Q. What are the common synthetic routes for preparing 5-substituted benzimidazole derivatives, such as 5-ethynyl-1H-benzimidazole?
The synthesis of 5-substituted benzimidazoles typically involves multi-step reactions. For example:
- Condensation reactions : Reacting 2-hydrazino benzoxazole with sodium nitrite and CuCN to form intermediates, followed by cyclization with sodium azide in DMF .
- Acetylation and alkylation : Using acetyl chloride or ethyl chloroacetate to introduce functional groups at the 1-position, as seen in the synthesis of 1-(1H-benzimidazol-2-yl)-3-arylprop-2-en-1-ones .
- Thioether formation : Optimizing conditions (e.g., refluxing with potassium carbonate and sodium methoxide) to achieve 75% yields for 5-methoxy derivatives, a method adaptable for ethynyl substitution . Purification often involves recrystallization from ethanol or ethyl acetate .
Q. Which characterization techniques are critical for confirming the structure of this compound derivatives?
Key methods include:
- Spectroscopy : FT-IR to identify functional groups (e.g., C≡C stretch at ~2100 cm⁻¹) and ¹H/¹³C NMR to resolve aromatic protons and ethynyl signals .
- X-ray crystallography : For unambiguous structural confirmation. SHELX programs are widely used for refining crystallographic data .
- Melting point analysis : To assess purity and compare with literature values .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic or crystallographic data for this compound analogs?
Discrepancies may arise from polymorphism, solvent effects, or competing reaction pathways. Strategies include:
- Cross-validation : Combining multiple techniques (e.g., NMR, IR, and X-ray) to confirm assignments .
- Computational modeling : Using density functional theory (DFT) to predict spectroscopic profiles and compare with experimental data.
- Iterative refinement : Leveraging SHELX’s robust algorithms to resolve ambiguities in crystallographic datasets . For example, conflicting melting points might indicate impurities, necessitating column chromatography or HPLC .
Q. What experimental designs are effective for evaluating the biological activity of this compound derivatives?
- In vitro assays : Screen for antitumor activity using MTT assays on cancer cell lines, as demonstrated for benzimidazole-chalcone hybrids .
- Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., methoxy, ethynyl) to correlate electronic effects with bioactivity .
- Molecular docking : Predict binding modes to target proteins (e.g., tubulin or kinases) using software like AutoDock, though experimental validation via X-ray co-crystallography is critical .
Q. How can reaction conditions be optimized to improve yields of this compound derivatives?
Key factors include:
- Catalyst selection : Anhydrous magnesium chloride enhances thioether formation efficiency .
- Solvent choice : Polar aprotic solvents (e.g., DMF) favor cyclization, while ethanol/water mixtures aid in Schiff base formation .
- Temperature control : Refluxing at 80–100°C for 2–6 hours balances reaction rate and byproduct suppression . Monitoring via TLC or HPLC ensures reaction progress .
Q. What challenges arise in the structural refinement of this compound using X-ray crystallography?
- Disorder in ethynyl groups : The linear C≡C moiety may exhibit rotational disorder, requiring constrained refinement in SHELXL .
- Twinned crystals : Common in benzimidazole derivatives due to planar stacking; SHELXD’s twin-law detection can mitigate this .
- Weak diffraction : High-resolution synchrotron data may be needed for accurate electron density mapping .
Methodological Considerations
Q. How can researchers design SAR studies for this compound derivatives?
- Variation of substituents : Synthesize analogs with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups at the 5-position .
- Bioisosteric replacement : Replace ethynyl with cyano or vinyl groups to assess steric/electronic impacts .
- Pharmacophore mapping : Use QSAR models to identify critical moieties for activity, validated through in vitro assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
